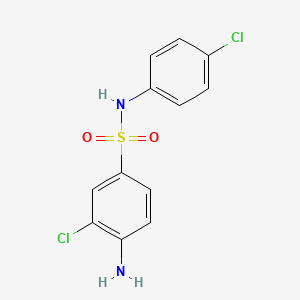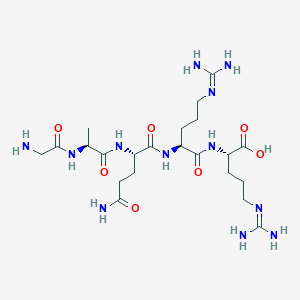
2,2-Dimethoxy-2H-1,3,2-dithiagermole-4,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethoxy-2H-1,3,2-dithiagermole-4,5-dicarbonitrile is a chemical compound with the molecular formula C6H6GeN2O2S2 It is a member of the dithiagermole family, which contains germanium, sulfur, and nitrogen atoms in its structure
Méthodes De Préparation
The synthesis of 2,2-Dimethoxy-2H-1,3,2-dithiagermole-4,5-dicarbonitrile typically involves the reaction of germanium tetrachloride with sodium dithiocarbamate, followed by the addition of methanol and cyanogen bromide. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The product is then purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
2,2-Dimethoxy-2H-1,3,2-dithiagermole-4,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of germanium hydrides.
Substitution: The methoxy groups in the compound can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Applications De Recherche Scientifique
2,2-Dimethoxy-2H-1,3,2-dithiagermole-4,5-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other germanium-containing compounds. Its unique structure makes it a valuable intermediate in organometallic chemistry.
Biology: The compound has potential applications in biological studies due to its ability to interact with biomolecules. It can be used as a probe to study the interactions between metal ions and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to form stable complexes with metal ions makes it a candidate for drug development.
Mécanisme D'action
The mechanism of action of 2,2-Dimethoxy-2H-1,3,2-dithiagermole-4,5-dicarbonitrile involves its interaction with metal ions and biomolecules. The compound can form stable complexes with metal ions, which can then interact with proteins and enzymes. This interaction can lead to changes in the activity of these biomolecules, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
2,2-Dimethoxy-2H-1,3,2-dithiagermole-4,5-dicarbonitrile can be compared with other similar compounds, such as:
2,2-Diphenyl-1,3,2-dithiagermole-4,5-dicarbonitrile: This compound has phenyl groups instead of methoxy groups, leading to different chemical properties and reactivity.
2,2-Dimethyl-1,3,2-dithiagermole-4,5-dicarbonitrile: The presence of methyl groups instead of methoxy groups results in different physical and chemical properties.
2,2-Dimethoxy-1,3,2-dithiastannole-4,5-dicarbonitrile: This compound contains tin instead of germanium, leading to different reactivity and applications.
Propriétés
Numéro CAS |
645405-17-0 |
|---|---|
Formule moléculaire |
C6H6GeN2O2S2 |
Poids moléculaire |
274.9 g/mol |
Nom IUPAC |
2,2-dimethoxy-1,3,2-dithiagermole-4,5-dicarbonitrile |
InChI |
InChI=1S/C6H6GeN2O2S2/c1-10-7(11-2)12-5(3-8)6(4-9)13-7/h1-2H3 |
Clé InChI |
ICPFRQIYIFDNOF-UHFFFAOYSA-N |
SMILES canonique |
CO[Ge]1(SC(=C(S1)C#N)C#N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1,4-dibromo-2,5-bis[(2-bromophenyl)ethynyl]-](/img/structure/B12599596.png)


![1-Chloro-2-[2-(2-iodophenyl)ethenyl]benzene](/img/structure/B12599607.png)


![Dimethyl {[(1E)-N-benzoylethanimidoyl]oxy}propanedioate](/img/structure/B12599631.png)
![2-[2-(4-methoxyphenyl)ethylcarbamoyl]benzoic Acid](/img/structure/B12599632.png)

![Piperidine, 1-[[(4R)-2,2-dimethyl-4-thiazolidinyl]carbonyl]-](/img/structure/B12599636.png)
![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-dimethylacetamide](/img/structure/B12599641.png)
![Ethanone, 1-[3,4,5-tris(phenylmethoxy)phenyl]-](/img/structure/B12599645.png)

![2,5-Diazaspiro[3.5]nonane, 5-methyl-2-(3-pyridinyl)-](/img/structure/B12599659.png)
